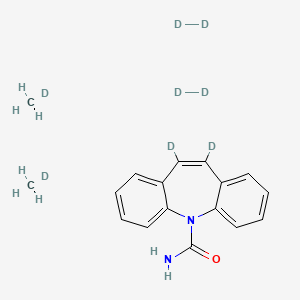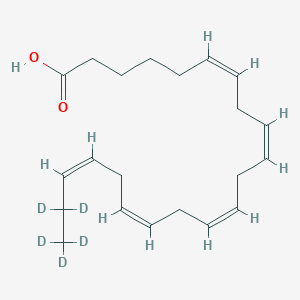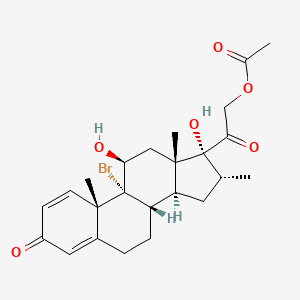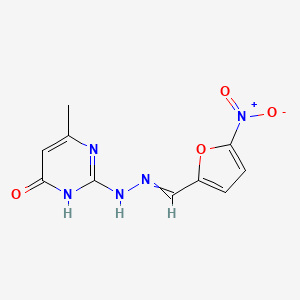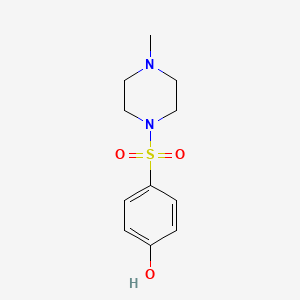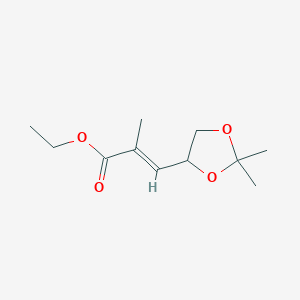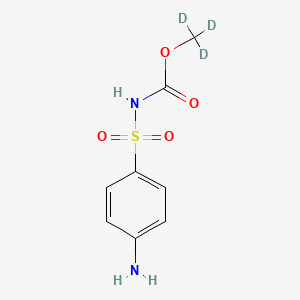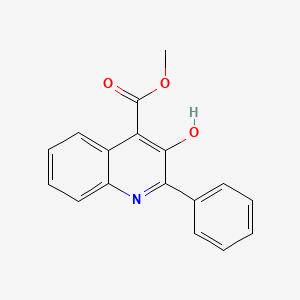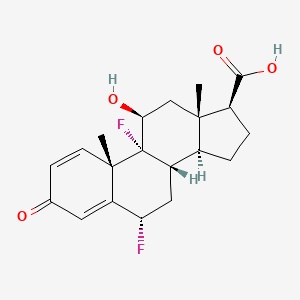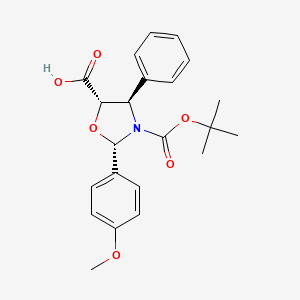
"(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid"
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is a chiral oxazolidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid typically involves the reaction of appropriate chiral precursors under controlled conditions. One common method involves the cyclization of a chiral amino alcohol with a diacid chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidine ring can be reduced to form an open-chain diol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds.
Biology
This compound has potential applications in the development of chiral ligands for asymmetric catalysis. It can also be used as a probe to study enzyme-substrate interactions due to its well-defined chiral centers.
Medicine
In medicinal chemistry, (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
The compound can be used in the production of chiral materials and as a precursor for the synthesis of specialty chemicals. Its applications in the polymer industry include the development of chiral polymers with unique properties.
Mécanisme D'action
The mechanism of action of (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The oxazolidine ring and chiral centers play a crucial role in determining the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R,5S)-2-(4-Hydroxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
- (2S,4R,5S)-2-(4-Methylphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
- (2S,4R,5S)-2-(4-Chlorophenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
Uniqueness
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is unique due to the presence of the methoxy group, which can undergo various chemical modifications. This functional group enhances the compound’s versatility in synthetic applications and its potential as a pharmacophore in drug design.
Propriétés
Formule moléculaire |
C22H25NO6 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(2S,4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19+/m1/s1 |
Clé InChI |
MSVWUXLRSKRKFZ-QYZOEREBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]([C@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


